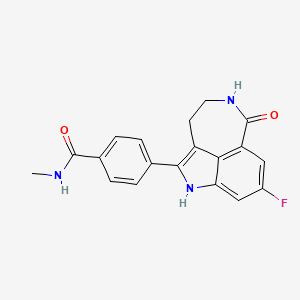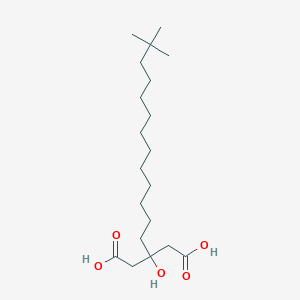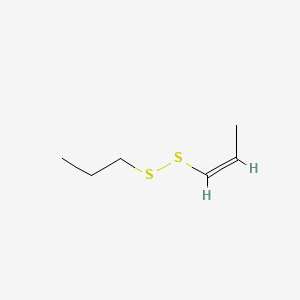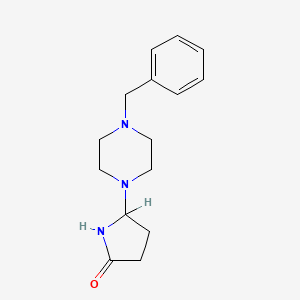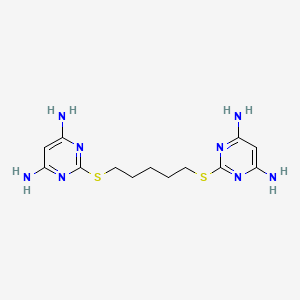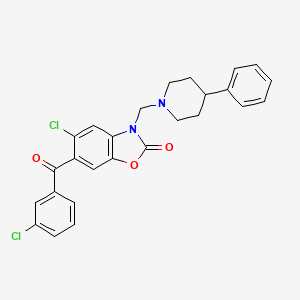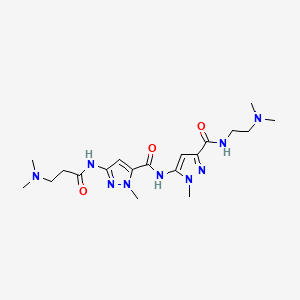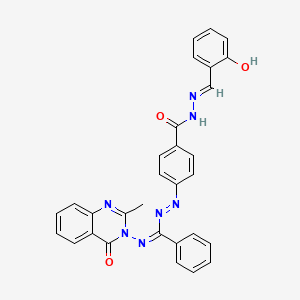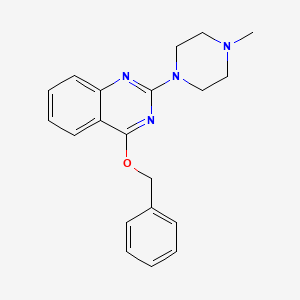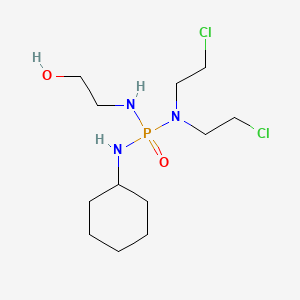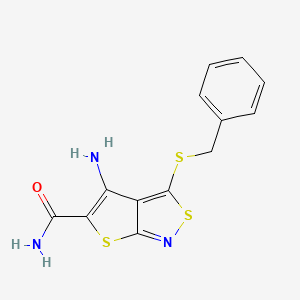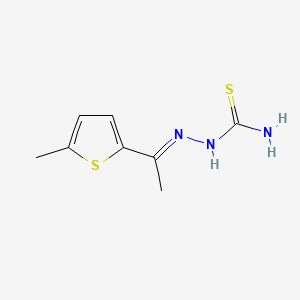![molecular formula C23H16N6 B12736606 3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene CAS No. 133118-28-2](/img/structure/B12736606.png)
3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene is a complex organic compound known for its unique structure and properties. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of multiple nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene involves several steps, starting with the preparation of the core structure followed by the introduction of phenyl groups. The synthetic route typically includes cyclization reactions, which are facilitated by specific catalysts and reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of nitrogen atoms allows for oxidation reactions, which can lead to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, enhancing the compound’s reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,11-Diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The nitrogen atoms in its structure can form coordination complexes with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other heterocyclic compounds with multiple nitrogen atoms, such as:
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its electron-deficient nature and participation in cycloaddition reactions.
1,2,4,5-Tetrazine, 3,6-diphenyl-: Another compound with similar structural features and reactivity.
2- (4,6-Diphenyl-1,3,5-triazin-2-yl)-5- (hexyl)oxy]-phenol: Used as a UV light absorber and stabilizer.
The uniqueness of 3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[114002,6
Propriétés
Numéro CAS |
133118-28-2 |
|---|---|
Formule moléculaire |
C23H16N6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene |
InChI |
InChI=1S/C23H16N6/c1-3-9-16(10-4-1)22-26-24-20-15-21-25-27-23(17-11-5-2-6-12-17)29(21)19-14-8-7-13-18(19)28(20)22/h1-14H,15H2 |
Clé InChI |
JPLGNGRTRPBDFU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN=C(N2C3=CC=CC=C3N4C1=NN=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


